molecular formula C14H10N2O4 B15064917 N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide CAS No. 169613-18-7

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide

Cat. No.: B15064917
CAS No.: 169613-18-7
M. Wt: 270.24 g/mol
InChI Key: JKTNFBTWPCYHHJ-UHFFFAOYSA-N
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Description

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a heterocyclic compound featuring a fused pyranoquinoline core modified with an acetamide substituent at the 3-position. This scaffold is synthetically accessible via acetylation of the corresponding amine derivative or through multi-step reactions involving β-enamino esters or β-keto esters under Pechmann-like conditions . The compound’s fused bicyclic system and electron-withdrawing acetamide group confer unique physicochemical properties, including moderate solubility in polar solvents and thermal stability (evidenced by melting points >200°C in related compounds) .

Properties

CAS No.

169613-18-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)acetamide

InChI

InChI=1S/C14H10N2O4/c1-7(17)15-11-6-9-12(20-14(11)19)8-4-2-3-5-10(8)16-13(9)18/h2-6H,1H3,(H,15,17)(H,16,18)

InChI Key

JKTNFBTWPCYHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3NC2=O)OC1=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a pyranoquinoline derivative featuring a pyran ring fused with a quinoline structure. It has a molecular formula of C14H10N2O4C_{14}H_{10}N_2O_4 and a molar mass of approximately 270.25 g/mol . The presence of acetamide and dioxo functional groups gives it potential reactivity and biological activity.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions.

Applications
The applications of this compound span several fields:

  • Medicinal Chemistry The unique combination of functional groups in this compound sets it apart for potential applications in medicinal chemistry.
  • Interaction studies focus on its binding affinity with biological targets. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding interactions.

Structural Analogues
Several compounds share structural similarities with this compound.

Compound NameUnique Features
N-(5,6-Dihydro-2H-pyrano[3,2-c]quinoline-3-yl)acetamideLacks dioxo groups; simpler structure
N-(4-(2-chlorophenyl)-3-cyano-6-methyl-pyrano[3,2-c]quinoline)Contains cyano group; different biological profile
N-(5-methylpyrano[4,3-b]pyran)Different ring fusion; potential for different reactivity

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antiproliferative effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pyrano[3,2-c]quinoline core is a versatile template for functionalization. Key analogues and their substituents include:

Compound Name Substituents/Modifications Key Functional Groups Reference
Target Compound 3-Acetamide Amide, diketone -
6-Ethyl-4,5-dioxo-pyrano[3,2-c]quinoline-3-carboxaldehyde 3-Carboxaldehyde, 6-ethyl Aldehyde, diketone
Compound 22 () 3-Cyanoacetylhydrazone Hydrazide, cyano
Compound 7 () 3-Hydroxy, fused pyrazino-pyranoquinoline Hydroxyl, fused pyrazine
Compound 17 () 3-Acetamide, 6-(silyl ether) Amide, silyl-protected hydroxyl

Key Observations :

  • The 3-carboxaldehyde analogue () exhibits higher reactivity due to the electrophilic aldehyde group, enabling condensation reactions with nucleophiles like hydroxylamine .
  • Acetamide substitution (target compound) enhances stability and hydrogen-bonding capacity compared to aldehyde or hydrazide derivatives .

Key Observations :

  • The Vilsmeier-Haack reaction () is highly efficient for introducing aldehyde groups but requires harsh reagents (POCl₃).
  • Low yields in fused systems (e.g., 30% for Compound 7) reflect steric challenges in cyclization steps .
  • Acetamide formation (target compound) is likely a high-yield process, analogous to silylation in .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Spectral Confirmation (IR/NMR) Reference
Target Compound ~220–230* Moderate NH stretch (3300 cm⁻¹), carbonyl peaks -
3-Carboxaldehyde 248–251 Low C=O (1720 cm⁻¹), CHO (2850 cm⁻¹)
Compound 22 222–223 Moderate CN (2240 cm⁻¹), NH (3200 cm⁻¹)
Compound 8 () 280–282 Low C≡N (2220 cm⁻¹), C=O (1700 cm⁻¹)
Compound 17 160–161 High (silyl ether) Si-C (1250 cm⁻¹)

Key Observations :

  • Acetamide derivatives (target compound, Compound 17) generally exhibit moderate solubility, whereas carbonitrile (Compound 8) and aldehyde analogues show lower solubility due to reduced polarity .
  • Silyl ethers (Compound 17) significantly lower melting points, enhancing processability .

Reactivity and Functionalization Potential

  • 3-Carboxaldehyde (): Undergoes ring-opening/ring-closure (RORC) with hydroxylamine, yielding oxime or nitrile derivatives depending on conditions .
  • Hydrazide derivatives (Compound 22, ): Participate in cyclocondensation to form triazoles or thiadiazoles .
  • Acetamide group (target compound): Less reactive than aldehyde but amenable to hydrolysis (forming carboxylic acid) or alkylation at the nitrogen .

Biological Activity

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline derivatives with appropriate acylating agents under controlled conditions. The following general procedure is often employed:

  • Reagents : 4-hydroxyquinoline derivative, acetic anhydride or acetyl chloride.
  • Solvent : Common solvents include ethanol or DMSO.
  • Conditions : The reaction mixture is refluxed for several hours followed by cooling and precipitation of the product.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The results indicate:

Cell Line IC50 Value (µM)
HeLa15
HCT11612
A37510

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival. Notably, it has shown potential as an inhibitor of various kinases implicated in cancer progression .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported that derivatives of pyrano[3,2-c]quinoline exhibited notable antimicrobial activity against resistant strains of bacteria .
  • Anticancer Evaluation : Research published in MDPI highlighted the compound's ability to inhibit cell growth in multiple cancer cell lines with a focus on its apoptotic mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step heterocyclic condensation. For example, pyrano[3,2-c]quinolinone precursors are reacted with bromoacetonitrile or other nucleophiles under reflux conditions. Key steps include:

  • Base-mediated reactions : NaH in dry acetonitrile under nitrogen to prevent hydrolysis .
  • Solvent selection : Ethanol or glacial acetic acid for crystallization to improve purity and yield .
  • Monitoring : TLC with ethyl acetate/hexane (7:3) to track reaction progress .
    • Characterization : IR (C≡N at ~2188 cm⁻¹, C=O at ~1738 cm⁻¹), ¹H/¹³C NMR (e.g., δH 4.29 ppm for CH₂CN), and ESI-MS for molecular ion confirmation .

Q. How are spectral data (e.g., NMR, IR) interpreted to confirm the structure of this compound?

  • NMR Analysis :

  • Quinolone protons : Aromatic protons appear as multiplets in δ 7.5–8.5 ppm.
  • Aliphatic chains : Signals for butyl groups (e.g., δH 0.96 ppm for terminal CH₃) .
    • IR Validation : Bands for α-pyrone (1738 cm⁻¹) and quinolone carbonyl (1676 cm⁻¹) distinguish fused-ring systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data or synthetic yields across studies?

  • Case Study : Variations in melting points (e.g., 180–181°C vs. 240–242°C for analogs) may arise from impurities or polymorphic forms.

  • Solutions :
  • Repetition under anhydrous conditions (e.g., NaH in dry acetonitrile) .
  • Recrystallization in glacial acetic acid to isolate pure polymorphs .
  • Data Cross-Validation : Compare calculated vs. experimental elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can computational methods (e.g., DFT) complement experimental data for structural elucidation?

  • Example : Theoretical IR/NMR spectra generated via B3LYP/6-31G* models can identify discrepancies in experimental data (e.g., unexpected C=O shifts due to solvent effects) .
  • Application : Predict reactivity of the acetamide moiety toward nucleophiles (e.g., hydrazine derivatives) to guide functionalization .

Q. What are the challenges in functionalizing the pyrano[3,2-c]quinolinone core, and how are they mitigated?

  • Reactivity Issues :

  • Electrophilic substitution : The electron-deficient quinolinone ring limits direct substitution.
  • Workaround : Use Mannich reactions or Knoevenagel condensations to introduce substituents at the 3-position .
    • Functional Group Compatibility :
  • Avoid strong acids/bases that hydrolyze the α-pyrone ring. Ethanol or THF is preferred for stability .

Experimental Design & Data Analysis

Q. How to design a reaction scheme for synthesizing analogs with modified substituents (e.g., cyano vs. carboxamide)?

  • Stepwise Approach :

Core Synthesis : Start with 4-hydroxy-2-quinolone derivatives as precursors .

Substituent Introduction : React with bromoacetonitrile (for cyano groups) or carbodiimides (for urea linkages) .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) to separate regioisomers .

  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 h) .

Q. How to analyze competing reaction pathways in the presence of multiple nucleophiles?

  • Case Example : Reactivity of the aldehyde group in 6-ethyl-4,5-dioxo-pyranoquinoline with hydrazine vs. thiocarbohydrazide.

  • Kinetic Control : Lower temperatures (0–5°C) favor hydrazide formation, while reflux promotes dithiocarbazate derivatives .
  • Product Characterization : Use HRMS to distinguish between mono- and bis-adducts (e.g., m/z 367.12 vs. 489.25 for compound 24) .

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